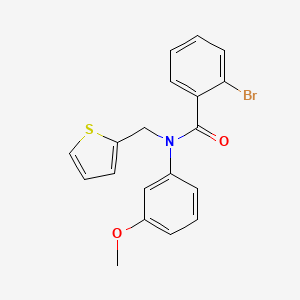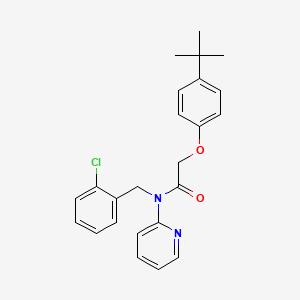![molecular formula C24H36N2O2 B11329813 N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11329813.png)
N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining a furan ring, a piperidine ring, and an adamantane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives.
Adamantane Core Attachment: The adamantane core is introduced through a coupling reaction, often using a carboxylic acid derivative of adamantane.
Final Coupling: The final step involves coupling the furan and piperidine rings to the adamantane core using amide bond formation techniques, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The adamantane core can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the adamantane core.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Various piperidine derivatives.
Substitution: Halogenated adamantane derivatives.
Aplicaciones Científicas De Investigación
N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with biological molecules. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(5-Methylfuran-2-YL)ethyl]adamantane-1-carboxamide
- N-[2-(4-Methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide
- N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxylate
Uniqueness
N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide is unique due to its combination of a furan ring, a piperidine ring, and an adamantane core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C24H36N2O2 |
|---|---|
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H36N2O2/c1-16-5-7-26(8-6-16)21(22-4-3-17(2)28-22)15-25-23(27)24-12-18-9-19(13-24)11-20(10-18)14-24/h3-4,16,18-21H,5-15H2,1-2H3,(H,25,27) |
Clave InChI |
BRQQKLZYMKYMAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=C(O5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(3,4-dimethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11329734.png)
![Methyl 2-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11329738.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11329741.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11329743.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11329749.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11329752.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-ethoxybenzamide](/img/structure/B11329763.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11329772.png)
![2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11329781.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11329789.png)
![furan-2-yl{4-[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11329801.png)
![6-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11329806.png)

